molecular formula C25H27ClN4O4 B2803366 Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252924-50-7

Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2803366
CAS No.: 1252924-50-7
M. Wt: 482.97
InChI Key: PKDORXDOTXHWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex structure featuring a 2-chlorophenyl group at position 4, a methyl ester at position 5, and a piperazine-linked 4-acetylphenyl substituent at position 4.

Properties

IUPAC Name

methyl 6-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O4/c1-16(31)17-7-9-18(10-8-17)30-13-11-29(12-14-30)15-21-22(24(32)34-2)23(28-25(33)27-21)19-5-3-4-6-20(19)26/h3-10,23H,11-15H2,1-2H3,(H2,27,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDORXDOTXHWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC=CC=C4Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and key analogues:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) logP Reported Activities
Target Compound: Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl ester (C5), 2-chlorophenyl (C4), 4-acetylphenyl-piperazinylmethyl (C6) C₂₆H₂₆ClN₅O₄ (estimated) ~509.0 (estimated) ~2.5 (predicted) Not explicitly stated; inferred potential for receptor modulation based on piperazine and acetyl groups.
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl ester (C5), 2-chlorophenyl (C4), 3-chlorophenyl-piperazinylmethyl (C6) C₂₄H₂₆Cl₂N₄O₃ 489.4 3.1 (predicted) Structural analogue; activity likely influenced by dual chloro groups enhancing lipophilicity.
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl ester (C5), 1-methyl (N1), 4-methoxybenzoyl-piperazinylmethyl (C6) C₂₇H₃₁ClN₄O₅ 527.02 2.88 Higher logP due to methoxybenzoyl group; potential for improved membrane permeability.
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl ester (C5), pyrazole-chlorophenyl (C4), methyl (C6) C₁₉H₂₀ClN₃O₃ 373.8 2.1 Antibacterial and anticarcinogenic activity reported.
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters Variable esters (C5), furan (C4), thioxo (C2) ~C₁₄H₁₄N₂O₃S (varies) ~300–350 1.5–2.5 Antioxidant activity (IC₅₀ = 0.6 mg/mL for compound 3c in DPPH assay).

Key Observations:

Structural Variations and Physicochemical Properties: The target compound differs from in its ester group (methyl vs. ethyl) and piperazine substitution (4-acetylphenyl vs. 3-chlorophenyl). The acetyl group may reduce logP compared to the dichloro analogue, balancing hydrophobicity for better bioavailability .

Biological Activity Trends: Antioxidant activity is prominent in furan-substituted thioxo derivatives , whereas antibacterial/anticarcinogenic effects correlate with pyrazole and chlorophenyl groups . The target compound’s 4-acetylphenyl-piperazine moiety may favor CNS receptor interactions, analogous to piperazine-containing drugs.

Hydrogen-Bonding and Crystal Packing :

  • The 2-oxo group in the target compound and analogues facilitates hydrogen bonding, influencing crystal packing and stability . Piperazine rings further contribute to supramolecular interactions, as seen in crystallographic studies .

Synthetic Flexibility :

  • The tetrahydropyrimidine core allows modular substitution, as demonstrated by hydrazide derivatives and bromoethoxy intermediates , enabling tailored pharmacokinetic optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.